![molecular formula C16H19NO4 B12991947 2-((Benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12991947.png)
2-((Benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a complex organic compound with the molecular formula C16H19NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a benzyloxycarbonyl group attached to the nitrogen atom of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often involve the use of catalytic amounts of iron (III) chloride in water, allowing the synthesis of N-substituted pyrroles under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodane in dichloromethane.
Reduction: Reduction reactions can be performed using palladium on activated charcoal and hydrogen in methanol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Dess-Martin periodane in dichloromethane at 0-5°C.
Reduction: Palladium on activated charcoal with hydrogen in methanol at 20-25°C.
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of substituted pyrroles.
Scientific Research Applications
2-((Benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate
- 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
Uniqueness
2-((Benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid is unique due to its specific structural features, such as the benzyloxycarbonyl group and the octahydrocyclopenta[c]pyrrole ring system
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-phenylmethoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c18-15(19)14-13-8-4-7-12(13)9-17(14)16(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2,(H,18,19) |
InChI Key |
BBNDCGGBMRLLSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C(C2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


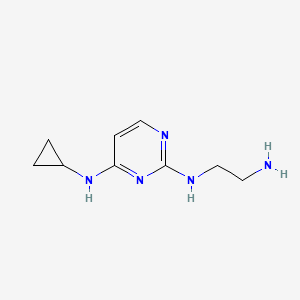
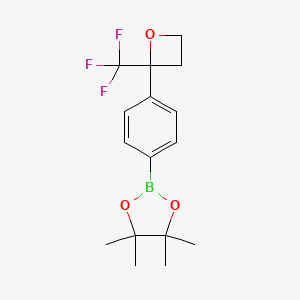
![4H-Thieno[3,2-b]pyrrole-6-carbaldehyde](/img/structure/B12991871.png)
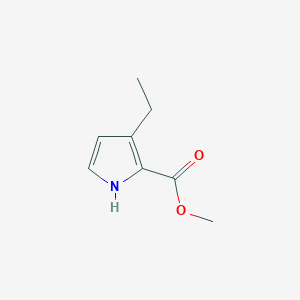
![2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12991884.png)
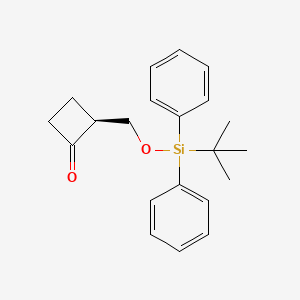
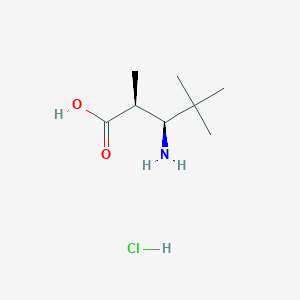
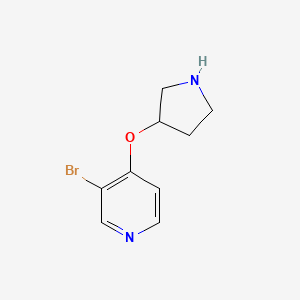
![3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12991895.png)
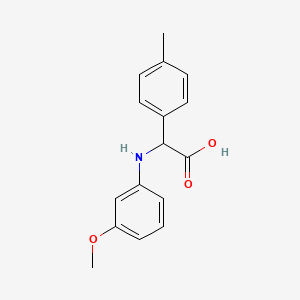

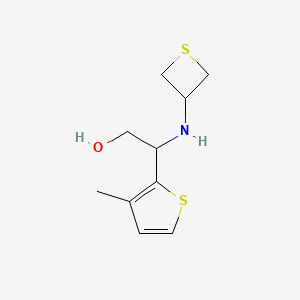
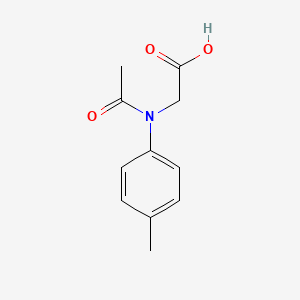
![(3R)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;4-methylbenzenesulfonic acid](/img/structure/B12991938.png)
